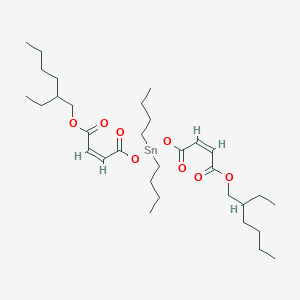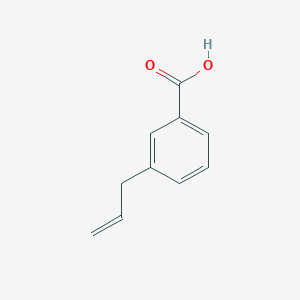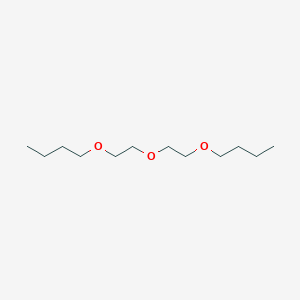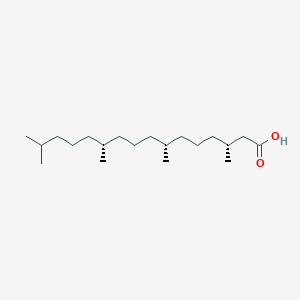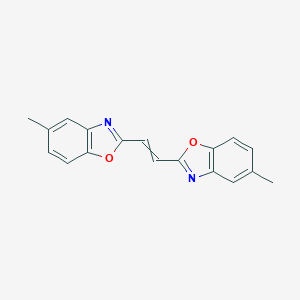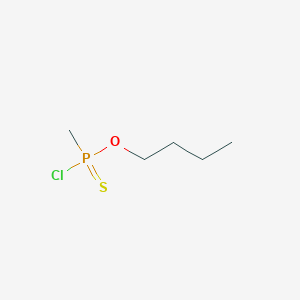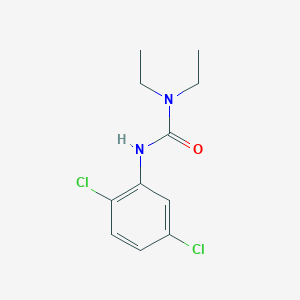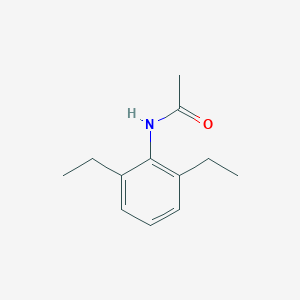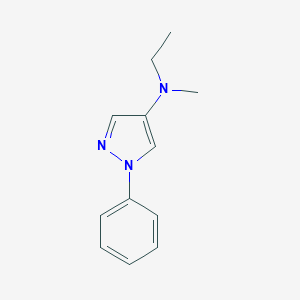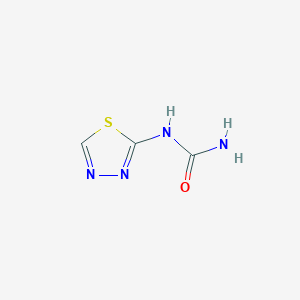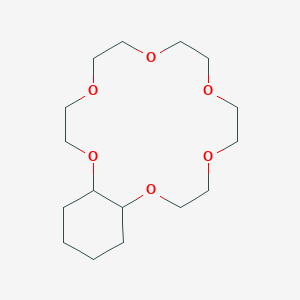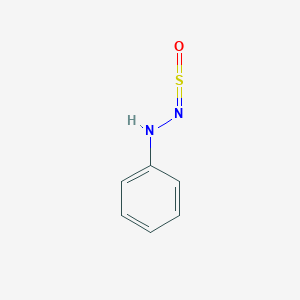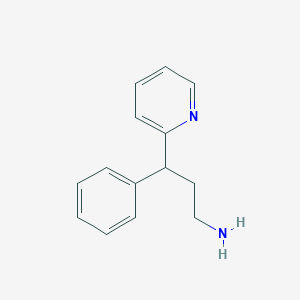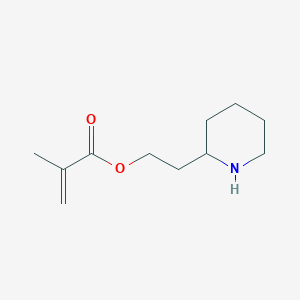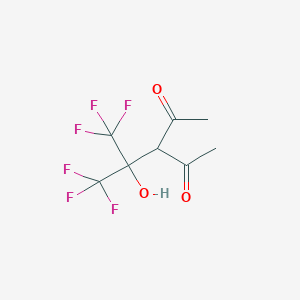
3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione is a fluorinated organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of both a hydroxyl group and multiple fluorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione typically involves the reaction of 2,4-pentanedione with a fluorinated reagent under controlled conditions. One common method includes the use of trifluoroacetic acid as a fluorinating agent. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process typically includes steps for purification and quality control to ensure the final product meets industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carbonyl-containing products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.
Aplicaciones Científicas De Investigación
3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs with enhanced bioavailability.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione involves its interaction with molecular targets through its hydroxyl and fluorinated groups. These interactions can lead to the inhibition of specific enzymes or the modification of protein structures, affecting various biochemical pathways.
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated diketone with similar properties but lacking the hydroxyl group.
3-Hydroxy-2,4-pentanedione: Similar structure but without the fluorine atoms, resulting in different chemical behavior.
Uniqueness: The presence of both a hydroxyl group and multiple fluorine atoms in 3-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione makes it unique compared to its analogs. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
15700-73-9 |
|---|---|
Fórmula molecular |
C8H8F6O3 |
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C8H8F6O3/c1-3(15)5(4(2)16)6(17,7(9,10)11)8(12,13)14/h5,17H,1-2H3 |
Clave InChI |
YWWBVUKXYSHFSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
SMILES canónico |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
| 15700-73-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


